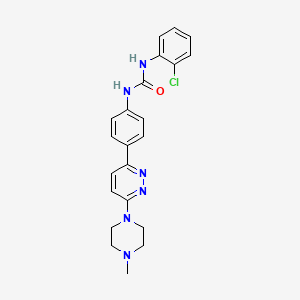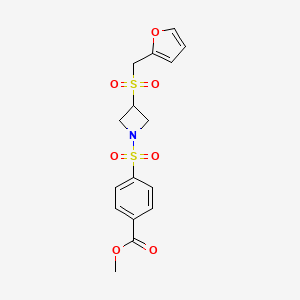![molecular formula C21H21N7O B2517762 (E)-2-amino-N-butyl-1-((pyridin-2-ylmethylene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide CAS No. 839700-45-7](/img/structure/B2517762.png)
(E)-2-amino-N-butyl-1-((pyridin-2-ylmethylene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-2-amino-N-butyl-1-((pyridin-2-ylmethylene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide is a heterocyclic compound with potential biological activities. It has been synthesized using two methods: classical trimethylamine and magnesium oxide nanoparticles (MgO NPs) as catalysts . The compound’s structure and properties have been characterized using FT-IR, 1H-NMR, and 13C-NMR spectra.
Synthesis Analysis
The compound was synthesized using two methods: classical trimethylamine and MgO NPs as catalysts. The use of nanocatalysts like MgO NPs has gained attention for the synthesis of bioactive compounds .
Molecular Structure Analysis
The molecular formula of this compound is C21H21N7O, with a molecular weight of 387.447 g/mol. The crystal structure of a related compound, (S,E)-3-((pyridin-2-ylmethylene)amino)-2-(pyridin-4-yl)-2,3-dihydroquinazolin-4(1H)-one monohydrate, has been reported .
Physical And Chemical Properties Analysis
Wissenschaftliche Forschungsanwendungen
Synthesis Methodology
Research has focused on developing efficient synthesis methods for compounds with complex structures, including quinoxalines and pyrroloquinolines, which are structurally related to the compound . These methodologies often aim to improve yield, reduce reaction times, and use environmentally benign conditions. For instance, the synthesis of N-Pyridin-2-ylmethyl and N-Quinolin-2-ylmethyl substituted ethane-1,2-diamines highlights the potential for creating metal complexes useful in targeted delivery mechanisms, possibly applicable to similar compounds (Yang et al., 2017).
Biological Activity
Quinoxalines and pyrroloquinolines, closely related to the compound of interest, are noted for their diverse pharmacological activities. Studies have synthesized and characterized various derivatives to explore their potential uses in pharmacology, demonstrating significant antibacterial, anti-inflammatory, and possibly antipsychotic activities. For example, new heterocycles attached to a pyridinecarboxamide moiety were prepared and showed a wide range of activities, suggesting similar potential for the compound (Nabila et al., 2017).
Material Science
Compounds with quinoxaline cores have been investigated for their material properties, such as in the creation of hyperbranched polymers and conducting materials. These studies offer insights into how the structural features of quinoxalines can be leveraged to produce materials with desirable electrical, optical, and thermal properties, which could extend to applications of the compound (Baek et al., 2003).
Eigenschaften
IUPAC Name |
2-amino-N-butyl-1-[(E)-pyridin-2-ylmethylideneamino]pyrrolo[3,2-b]quinoxaline-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N7O/c1-2-3-11-24-21(29)17-18-20(27-16-10-5-4-9-15(16)26-18)28(19(17)22)25-13-14-8-6-7-12-23-14/h4-10,12-13H,2-3,11,22H2,1H3,(H,24,29)/b25-13+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCYLZPBYKHEDGP-DHRITJCHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)C1=C(N(C2=NC3=CC=CC=C3N=C12)N=CC4=CC=CC=N4)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCNC(=O)C1=C(N(C2=NC3=CC=CC=C3N=C12)/N=C/C4=CC=CC=N4)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N7O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-2-amino-N-butyl-1-((pyridin-2-ylmethylene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[3-[4-(Methoxymethyl)triazol-1-yl]pyrrolidine-1-carbonyl]-1-methylpyridin-2-one](/img/structure/B2517681.png)
![(2,3-Dihydro-benzo[1,4]dioxin-6-yl)-thiourea](/img/structure/B2517682.png)

![3-((1-(3-Methyl-2,3-dihydrobenzo[b][1,4]dioxine-2-carbonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile](/img/structure/B2517687.png)




![N-(benzo[d]thiazol-2-yl)-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-5-nitrofuran-2-carboxamide](/img/structure/B2517694.png)
![1-[(4-{2-[(E)-(2,5-dimethoxyphenyl)methylidene]hydrazino}-3-nitrophenyl)sulfonyl]-4-piperidinecarboxylic acid](/img/structure/B2517695.png)

![2-benzyl-4-(3-chlorophenyl)-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2517698.png)

![7-[(2,4-Dichlorophenyl)methyl]-3-methyl-8-(4-pentylpiperazinyl)-1,3,7-trihydro purine-2,6-dione](/img/structure/B2517700.png)